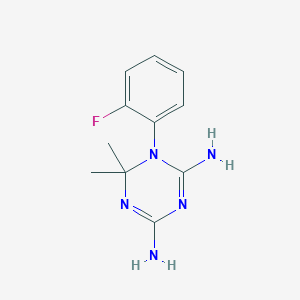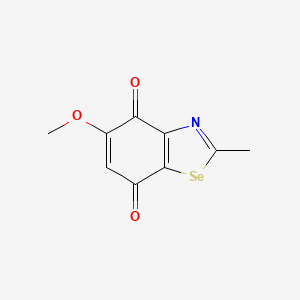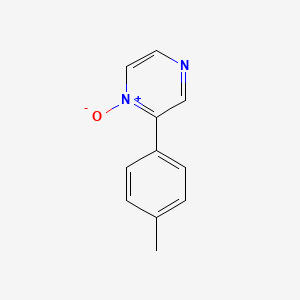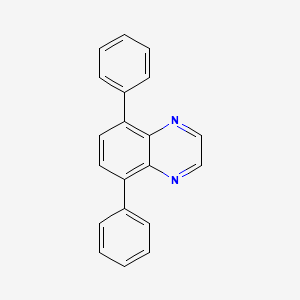
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the triazine ring
Métodos De Preparación
The synthesis of 1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and cyanuric chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Synthetic Route:
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. .
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atom is replaced by other substituents like chlorine or bromine.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. .
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives:
Similar Compounds: Examples include 2-Fluorodeschloroketamine and other fluorophenyl-triazine derivatives.
Uniqueness: The presence of the fluorophenyl group and the specific substitution pattern on the triazine ring confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules
Propiedades
Número CAS |
3932-29-4 |
|---|---|
Fórmula molecular |
C11H14FN5 |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14FN5/c1-11(2)16-9(13)15-10(14)17(11)8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16) |
Clave InChI |
RSIUZWCURMWOOT-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=CC=C2F)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)


![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)

amino}benzonitrile](/img/structure/B14181021.png)



